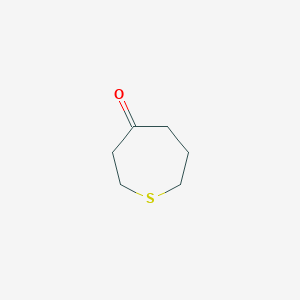

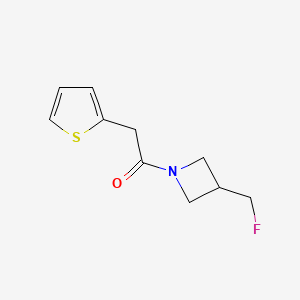

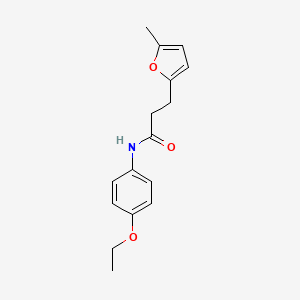

![molecular formula C17H14Cl2N2S B2456472 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole CAS No. 318247-65-3](/img/structure/B2456472.png)

4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has chloromethyl, chlorophenyl, and phenyl groups attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the various substituents. The chloromethyl and chlorophenyl groups might be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring introduces polarity and the potential for hydrogen bonding, while the chloromethyl and chlorophenyl groups are electron-withdrawing .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The chloromethyl and chlorophenyl groups are susceptible to nucleophilic substitution reactions. The pyrazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar pyrazole ring and the electron-withdrawing chloro groups would likely make it relatively polar .Wissenschaftliche Forschungsanwendungen

4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole has been studied for its potential applications in scientific research. One of the most promising applications is its use as a metal-catalyzed reaction activator. This compound has been found to have a strong affinity for metal ions, making it an ideal candidate for use in metal-catalyzed reactions. Furthermore, this compound has also been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery. Additionally, this compound has been studied for its potential applications in biochemistry and molecular biology, such as in the study of protein-protein interactions and protein-DNA interactions.

Wirkmechanismus

The mechanism of action of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is still being studied, however, it is believed to act as a metal-catalyzed reaction activator by forming a complex with metal ions. The complex then acts as an intermediate in the reaction, allowing the reaction to proceed more quickly and efficiently. Additionally, this compound is believed to act as a ligand for enzymes, which could have implications for drug design and drug delivery.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are still being studied, however, it is believed to have some beneficial effects. This compound has been found to have a strong affinity for metal ions, which could have potential applications in metal-catalyzed reactions. Additionally, this compound has been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery. This compound has also been studied for its potential applications in biochemistry and molecular biology, such as in the study of protein-protein interactions and protein-DNA interactions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole in lab experiments include its relatively simple and cost-effective synthesis process and its strong affinity for metal ions. Additionally, this compound has been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery.

The limitations of using this compound in lab experiments include its lack of availability in large quantities and its potential toxicity. Additionally, the mechanism of action of this compound is still being studied, which could lead to unexpected results in experiments.

Zukünftige Richtungen

The potential future directions for 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole research include further study of its mechanism of action, potential applications in drug design and drug delivery, and potential applications in biochemistry and molecular biology. Additionally, further research could be conducted to explore the potential toxicity of this compound and to develop methods to synthesize the compound in larger quantities.

Synthesemethoden

4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole can be synthesized in a two-step process. The first step involves the reaction of 4-chloromethyl-5-chlorobenzene-sulfonamide with ethylmagnesium bromide to form the intermediate 4-chloromethyl-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole. The second step involves the reaction of the intermediate with 1-methyl-3-phenyl-1H-pyrazole to form the final product, this compound. The two-step process is relatively simple and cost-effective, making it an attractive option for researchers looking to synthesize the compound.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2S/c1-21-17(22-14-9-7-13(19)8-10-14)15(11-18)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTIIBBNNQUMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

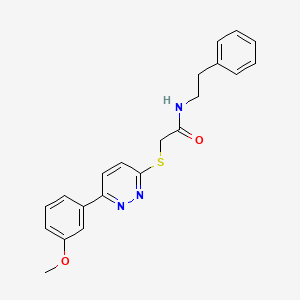

![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)

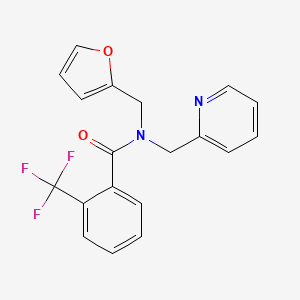

![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)

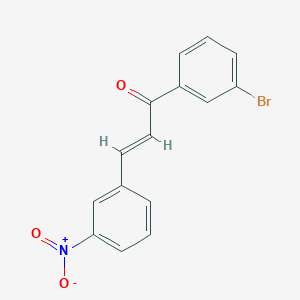

![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)

amino}acetamide](/img/structure/B2456405.png)

![6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2456407.png)